
2,6-Bis (tributyltin) pyrazine
Vue d'ensemble
Description
2,6-Bis (tributyltin) pyrazine is a chemical compound that belongs to the class of organic compounds known as trialkyltins . These are triorganotin compounds where the tin atom is linked to exactly three alkyl groups .
Synthesis Analysis
The synthesis of pyrazine derivatives has been explored in various studies . For instance, one study demonstrated a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .Chemical Reactions Analysis
Bis (tributyltin) is utilized in tin-carbon bond formation, desulfurization, and deoxygenation reactions . It is also used to stannylate aryl halides for subsequent Stille coupling . Furthermore, pyrazines have been analyzed using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) in SSAB .Physical And Chemical Properties Analysis
Tributyltin (TBT) compounds are organic derivatives of tetravalent tin. They are characterized by the presence of covalent bonds between carbon atoms and a tin atom and have the general formula (n-C4H9)3Sn-X (where X is an anion) .Applications De Recherche Scientifique
Atom Transfer Radical Cyclization Reactions
2,6-Bis(tributyltin) pyrazine plays a role in the atom transfer radical cyclization (ATRC) reactions. Fang et al. (2002) showed that bis(tributyltin)-initiated ATRC reactions of 3-butenyl iodoalkanoates yield cyclization products, demonstrating the utility of this compound in organic synthesis (Fang et al., 2002).
Metallamacrocycles and Tubular Coordination Networks
2,6-Bis(pyrazolyl)pyrazine ligand forms metallamacrocycles and tubular coordination networks in the presence of silver cations, as studied by Loï et al. (1999). This highlights its potential in forming complex molecular structures (Loï et al., 1999).
Hydrogen-Bonded Networks
Schultheiss et al. (2005) explored the hydrogen-bonded networks formed by substituted 2,6-diarylpyrazines. Their study provides insight into the structural aspects of such compounds, which could have implications in material science and molecular engineering (Schultheiss et al., 2005).
Mécanisme D'action
Safety and Hazards
Tributyltin compounds are considered hazardous. They are toxic if swallowed, harmful in contact with skin, cause skin irritation, serious eye irritation, may cause respiratory irritation, may damage fertility, may damage the unborn child, and cause damage to organs through prolonged or repeated exposure .
Orientations Futures
The future directions of research on 2,6-Bis (tributyltin) pyrazine could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. One study demonstrated a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate , suggesting potential for further development and optimization of synthesis processes.
Propriétés
IUPAC Name |
tributyl-(6-tributylstannylpyrazin-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2.6C4H9.2Sn/c1-2-6-4-3-5-1;6*1-3-4-2;;/h1,3H;6*1,3-4H2,2H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFXOVXAVACTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=N1)[Sn](CCCC)(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56N2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis (tributyltin) pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068735.png)


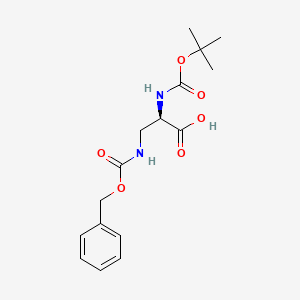
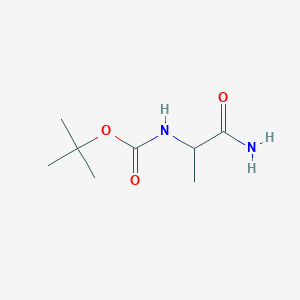
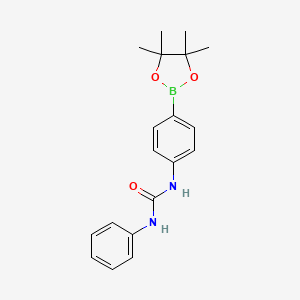


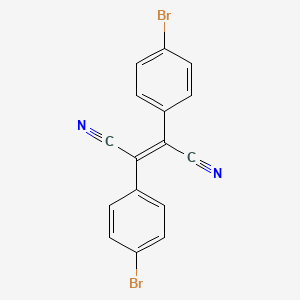
![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)
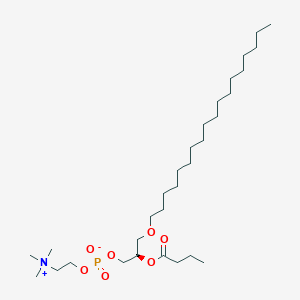

![(S)-1-[(S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B3068801.png)